molecular formula C15H19N5O3S B5798098 4-({[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine

4-({[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine

Cat. No. B5798098
M. Wt: 349.4 g/mol
InChI Key: BEAMILOUBXRGML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine, also known as ETR-101, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a tetrazole-based molecule that has been shown to have potential therapeutic effects in various diseases.

Mechanism of Action

The exact mechanism of action of 4-({[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine is not fully understood. However, studies have shown that it exerts its therapeutic effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) (Hu et al., 2020). This compound has also been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway (Zhang et al., 2020).
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In a study conducted on rats, this compound was found to reduce the levels of pro-inflammatory cytokines in the blood and joint tissues, thereby reducing inflammation in the joints (Hu et al., 2020). Another study showed that this compound induced apoptosis in human breast cancer cells by activating the caspase-3 pathway (Zhang et al., 2020). This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain (Zhang et al., 2019).

Advantages and Limitations for Lab Experiments

One of the advantages of 4-({[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine is its high purity, which makes it suitable for use in various experiments. This compound is also stable under normal laboratory conditions, making it easy to handle. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to dissolve in some experiments. Additionally, this compound is a relatively new compound, and its potential side effects and toxicity are not fully understood.

Future Directions

There are several future directions for the study of 4-({[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine. One potential direction is to investigate its potential therapeutic effects in other diseases such as multiple sclerosis and inflammatory bowel disease. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to better understand its efficacy and safety. Additionally, the development of new formulations and delivery methods for this compound could improve its solubility and bioavailability, making it a more effective therapeutic agent.
In conclusion, this compound is a novel compound that has shown potential therapeutic effects in various diseases. Its anti-inflammatory, antitumor, and neuroprotective effects make it a promising candidate for further study and development. However, further research is needed to fully understand its mechanism of action, efficacy, and safety.

Synthesis Methods

The synthesis of 4-({[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine involves the condensation of 4-(4-ethoxyphenyl)-1H-tetrazol-5-ylthioacetic acid with morpholine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) (Zhang et al., 2019). The reaction yields this compound as a white solid with a purity of over 98%.

Scientific Research Applications

4-({[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis (RA) (Hu et al., 2020). This compound has also been shown to have antitumor effects by inducing apoptosis in cancer cells (Zhang et al., 2020). Additionally, this compound has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's disease (AD) (Zhang et al., 2019).

properties

IUPAC Name

2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3S/c1-2-23-13-5-3-12(4-6-13)20-15(16-17-18-20)24-11-14(21)19-7-9-22-10-8-19/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAMILOUBXRGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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